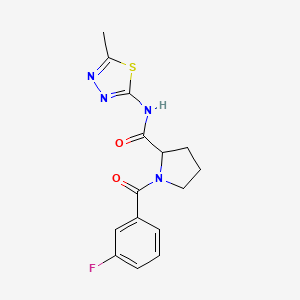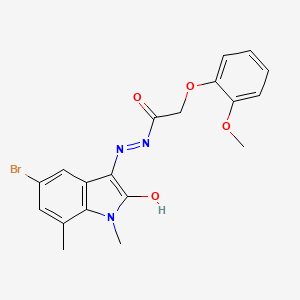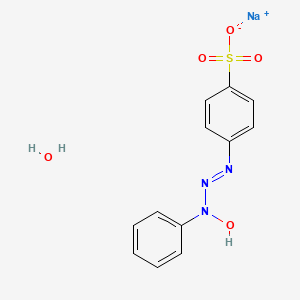![molecular formula C21H21ClN2O2 B6020711 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B6020711.png)
3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one is a synthetic compound that belongs to the class of chemical compounds known as coumarins. This compound is commonly referred to as VUF-10166, and it has been widely studied for its potential applications in scientific research.
Scientific Research Applications
VUF-10166 has been used in various scientific research applications due to its potential pharmacological properties. It has been studied as a potential therapeutic agent for various diseases, including schizophrenia, depression, anxiety, and Parkinson's disease. VUF-10166 has also been studied for its potential analgesic and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of VUF-10166 is not fully understood. However, it has been shown to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine neurotransmission, which is implicated in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
VUF-10166 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce dopamine release in the prefrontal cortex, which is implicated in the pathophysiology of schizophrenia. VUF-10166 has also been shown to reduce anxiety-like behavior in animal models. Additionally, it has been shown to have analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using VUF-10166 in lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more specific and targeted studies of the receptor's function. However, one limitation of using VUF-10166 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of VUF-10166. One potential direction is the development of more selective and potent dopamine D3 receptor antagonists. Additionally, further studies are needed to fully understand the mechanism of action of VUF-10166 and its potential therapeutic applications. Finally, there is a need for more studies on the safety and toxicity of VUF-10166, particularly in relation to its potential use as a therapeutic agent.
Conclusion:
In conclusion, VUF-10166 is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selectivity for the dopamine D3 receptor makes it a valuable tool for the study of neuropsychiatric disorders. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of VUF-10166 involves the reaction of 3-acetyl-6-methylcoumarin with 3-chlorophenylpiperazine in the presence of sodium hydride and DMF. The resulting product is then treated with paraformaldehyde and hydrochloric acid to obtain the final compound. This method has been extensively studied and optimized to produce high yields of VUF-10166 with good purity.
properties
IUPAC Name |
3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-15-5-6-20-19(11-15)21(25)16(14-26-20)13-23-7-9-24(10-8-23)18-4-2-3-17(22)12-18/h2-6,11-12,14H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUFHRXIBIDECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorophenyl)ethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6020631.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B6020641.png)

![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B6020653.png)
![diethyl 5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6020661.png)

![7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020672.png)
![3-[1-(2-methyl-3-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6020673.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6020683.png)
![4-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B6020699.png)
![4-[5-amino-4-(1-methyl-1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B6020735.png)
![2-{[(4,6-dimethoxy-2-pyrimidinyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B6020740.png)
![2-[{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B6020748.png)